N-(4-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-14-3-5-15(6-4-14)23-20(26)13-29-21-24-17(12-28-21)11-19(25)22-16-7-9-18(27-2)10-8-16/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXDDWFXWDPMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O3S2, with a molecular weight of 428.53 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O3S2 |
| Molecular Weight | 428.53 g/mol |
| Purity | Typically 95% |
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial properties. Studies have reported that derivatives of N-(4-methoxyphenyl)-2-acetamide demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic signaling pathways. For instance, a study highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its efficacy as an anticancer agent.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.
Analgesic Activity
The analgesic effects of this compound have been evaluated in animal models, showing significant pain relief comparable to standard analgesics. The proposed mechanism involves modulation of pain pathways through interaction with opioid receptors.
Case Studies
- Antimicrobial Efficacy : A study by Rani et al. (2014) demonstrated that derivatives of N-(4-methoxyphenyl)-2-acetamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : In a study published in Cancer Letters, the compound was shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis (Hsieh et al., 2020).
- Anti-inflammatory Mechanism : Research conducted by Patel et al. (2013) reported that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : The target compound’s hypothetical synthesis may align with methods used for Compound 9 (90% yield via cyclocondensation) or Compound 25 (96% yield via acetyl chloride coupling) .
- Thermal Stability : Melting points for analogues range from 147–207°C, suggesting that the target compound’s stability may depend on substituent bulkiness and hydrogen-bonding capacity.
- Spectral Confirmation : Like Compound 1c and Compound 9 , the target compound’s structure would require $ ^1H $-NMR and HRMS for verification of thioether linkages and aromatic substituents .
Pharmacological Potential
- Anticancer Activity: Derivatives with 4-methoxyphenyl groups, such as Compound 38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide), show notable activity against HCT-1, MCF-7, and PC-3 cell lines . The target compound’s p-tolylamino group may enhance bioavailability or receptor affinity.
- Antioxidant and Antimicrobial Activity : Thiazole-thioacetamide hybrids (e.g., Compound 22–24 in ) exhibit dual antioxidant and cytotoxic effects, suggesting the target compound could share similar mechanisms .
Substituent Effects
- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound and Compound 9 enhances solubility and metabolic stability compared to halogenated analogues (e.g., Compound 13 with 4-chlorophenyl, 58% yield) .
- Thioether vs. Sulfonyl Linkages : Unlike Compound 25 (triazole-thioether), sulfonyl-containing derivatives (e.g., Compound 39 in ) often show higher potency but reduced synthetic accessibility .
Q & A
Advanced Research Question
- Lipophilicity Adjustments : Introducing electron-withdrawing groups (e.g., -NO₂) on the aryl ring can enhance solubility, while bulky substituents (e.g., -CF₃) may improve metabolic stability .
- Bioisosteric Replacement : Replace the thiazole sulfur with oxygen (oxazole) to modulate polarity and bioavailability .
- Prodrug Design : Esterification of the acetamide moiety (e.g., converting -NHCOCH₃ to -NHCOOCH₃) can enhance membrane permeability .
What are key considerations in designing structure-activity relationship (SAR) studies?
Basic Research Question
- Core Scaffold Preservation : Maintain the thiazole-acetamide backbone while varying substituents (e.g., methoxyphenyl, p-tolylamino) .
- Systematic Substitution : Test analogs with modifications at the 4-methoxy position (e.g., -OCH₃ → -OC₂H₅, -Cl) to assess electronic/steric effects .
- Biological Testing : Screen against multiple targets (e.g., kinases, microbial enzymes) to identify selectivity trends .
How can conflicting cytotoxicity and enzymatic inhibition data be resolved?
Advanced Research Question
- Mechanistic Studies : Use fluorescence quenching assays to determine if the compound directly inhibits enzymes or acts via indirect pathways (e.g., oxidative stress) .
- Off-Target Profiling : Employ proteomic approaches (e.g., affinity chromatography) to identify unintended interactions .
- Dose-Response Analysis : Compare IC₅₀ values across assays to distinguish potency from nonspecific cytotoxicity .
What are the challenges in scaling up synthesis for in vivo studies?
Advanced Research Question
- Purification at Scale : Column chromatography may be impractical; alternative methods like fractional crystallization or pH-dependent precipitation should be optimized .
- Byproduct Management : Monitor intermediates (e.g., thiourea byproducts in thiazole formation) using HPLC to ensure batch consistency .
- Stability Testing : Assess degradation under physiological conditions (e.g., pH 7.4 buffer) to refine storage protocols .
How do spectroscopic data correlate with crystallographic findings?
Basic Research Question
- X-ray Crystallography : Resolves bond lengths and angles, validating NMR-based structural assignments. For example, crystallography confirms the planarity of the thiazole ring and hydrogen bonding between the acetamide and methoxyphenyl groups .
- IR Spectroscopy : Matches carbonyl stretching frequencies (e.g., 1680–1700 cm⁻¹ for C=O in acetamide) with crystallographic bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
